molecular formula C11H12O3 B14833274 Methyl 2-cyclopropoxybenzoate

Methyl 2-cyclopropoxybenzoate

Cat. No.: B14833274
M. Wt: 192.21 g/mol
InChI Key: XUDRNBWBPIYOPK-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropoxybenzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the benzene ring is replaced by a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropoxybenzoate typically involves the esterification of 2-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-cyclopropoxybenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-cyclopropoxybenzoic acid

    Reduction: 2-cyclopropoxybenzyl alcohol

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 2-cyclopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the cyclopropoxy group, making it less sterically hindered.

    Ethyl 2-cyclopropoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-cyclopropoxybenzoic acid: The carboxylic acid derivative of Methyl 2-cyclopropoxybenzoate.

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-cyclopropyloxybenzoate

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-4-2-3-5-10(9)14-8-6-7-8/h2-5,8H,6-7H2,1H3

InChI Key

XUDRNBWBPIYOPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CC2

Origin of Product

United States

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